molecular formula C22H19N3O3S3 B2998050 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-52-9

2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2998050
CAS RN: 379236-52-9
M. Wt: 469.59
InChI Key: DRWMPFGZZFJTCO-UHFFFAOYSA-N
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Description

The compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They are of interest in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidine ring . It also has a phenyl group and a thiophene group attached to the pyrimidine ring, and a morpholino-2-oxoethyl group attached via a sulfur atom.


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines, being aromatic and bicyclic, are often compared to naphthalene . They may undergo similar types of reactions, such as electrophilic aromatic substitution .

Scientific Research Applications

Anticancer Activity

This compound has shown potential as an anticancer agent. It was designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . The compound was tested in vitro for its ability to inhibit VEGFR-2 and prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . It displayed excellent anti-proliferative effects against these cancer cell lines . Further studies revealed that it induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells .

Antitubercular Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which this compound belongs, were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Drug Development

The compound’s potential for drug development has been evaluated through computational ADMET and toxicity studies . These studies provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity properties, which are crucial for assessing its suitability as a drug candidate .

Molecular Docking and Dynamics Simulations

The compound has been studied using computational techniques to investigate its interactions with VEGFR-2 at a molecular level . Molecular docking and dynamics simulations were performed to assess the structural and energetic features of the VEGFR-2-compound complex . These studies provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts .

DFT Studies

DFT (Density Functional Theory) studies were conducted to provide insights into the structural and electronic properties of the compound . These studies can help understand the compound’s reactivity and stability, which are important for its potential applications .

Protein Dynamics Study

A bi-dimensional projection analysis confirmed the proper binding of the VEGFR-2-compound complex . An essential dynamics (ED) study utilizing principal component analysis (PCA) described the protein dynamics of the VEGFR-2-compound complex at various spatial scales . This study provides insights into the dynamic behavior of the protein in the presence of the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thieno[2,3-d]pyrimidines have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities .

Future Directions

Thieno[2,3-d]pyrimidines are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and investigating their potential as therapeutic agents.

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c26-18(24-8-10-28-11-9-24)14-31-22-23-20-19(16(13-30-20)17-7-4-12-29-17)21(27)25(22)15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMPFGZZFJTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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